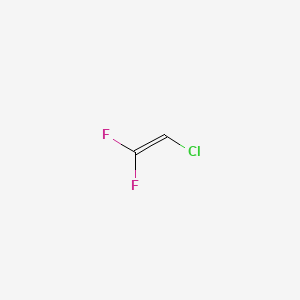

2-Chloro-1,1-difluoroethylene

Cat. No. B1204758

Key on ui cas rn:

359-10-4

M. Wt: 98.48 g/mol

InChI Key: HTHNTJCVPNKCPZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04990702

Procedure details

To a 600 cc "Hastelloy" C Parr autoclave was added 607.6 gm (4 mole) CsF, 58.1 gm (1 mole) KF and 80 gm (4 mole) HF. The reactor was then warmed to 300° C. with a back pressure regulator set at 300 psig. Liquid HCFC-133a was then continuously fed to the agitated molten mixture at a constant rate of 0.0192 mole per minute by means of a high pressure liquid chromatography (HPLC) pump. Gas samples were then collected continuously as pressure greater than 300 psig was vented by the back pressure regulator. The reactor effluent was sampled automatically and analyzed by gas chromatography (GC). The conversion during the first 1.2 hours was 59%; dropping slowly to 27% over the next 1.2 hours. Selectivity to HFC-134a was greater than 99% over the entire run. HCFC-1122 is also formed by elimination of HF from HCFC-133a and constituted the remaining less than 1%.

Identifiers

|

REACTION_CXSMILES

|

[F-].[Cs+].[F-].[K+].[CH2:5]([Cl:10])[C:6]([F:9])([F:8])[F:7]>>[CH:5]([Cl:10])=[C:6]([F:8])[F:7].[CH2:5]([Cl:10])[C:6]([F:9])([F:8])[F:7] |f:0.1,2.3|

|

Inputs

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

300 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Gas samples were then collected continuously as pressure greater than 300 psig

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

The reactor effluent was sampled automatically

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

during the first 1.2 hours

|

|

Duration

|

1.2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dropping slowly to 27% over the next 1.2 hours

|

|

Duration

|

1.2 h

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04990702

Procedure details

To a 600 cc "Hastelloy" C Parr autoclave was added 607.6 gm (4 mole) CsF, 58.1 gm (1 mole) KF and 80 gm (4 mole) HF. The reactor was then warmed to 300° C. with a back pressure regulator set at 300 psig. Liquid HCFC-133a was then continuously fed to the agitated molten mixture at a constant rate of 0.0192 mole per minute by means of a high pressure liquid chromatography (HPLC) pump. Gas samples were then collected continuously as pressure greater than 300 psig was vented by the back pressure regulator. The reactor effluent was sampled automatically and analyzed by gas chromatography (GC). The conversion during the first 1.2 hours was 59%; dropping slowly to 27% over the next 1.2 hours. Selectivity to HFC-134a was greater than 99% over the entire run. HCFC-1122 is also formed by elimination of HF from HCFC-133a and constituted the remaining less than 1%.

Identifiers

|

REACTION_CXSMILES

|

[F-].[Cs+].[F-].[K+].[CH2:5]([Cl:10])[C:6]([F:9])([F:8])[F:7]>>[CH:5]([Cl:10])=[C:6]([F:8])[F:7].[CH2:5]([Cl:10])[C:6]([F:9])([F:8])[F:7] |f:0.1,2.3|

|

Inputs

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

300 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Gas samples were then collected continuously as pressure greater than 300 psig

|

ALIQUOT

|

Type

|

ALIQUOT

|

|

Details

|

The reactor effluent was sampled automatically

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

during the first 1.2 hours

|

|

Duration

|

1.2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dropping slowly to 27% over the next 1.2 hours

|

|

Duration

|

1.2 h

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |